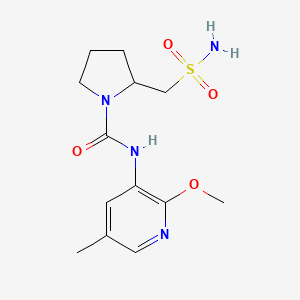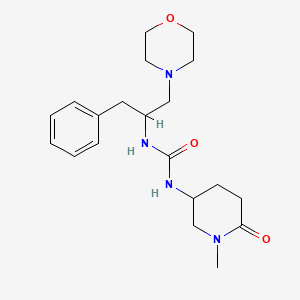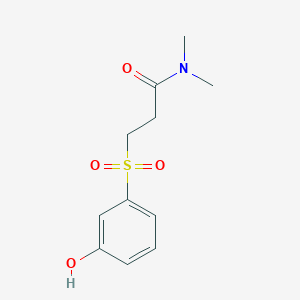![molecular formula C15H19N3O2S B6968311 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6968311.png)
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further linked to a substituted pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a continuous flow setup with a metal catalyst like Raney nickel and a low boiling point alcohol .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine or sulfonamide derivatives.
Aplicaciones Científicas De Investigación
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine derivatives: These compounds share the pyridine moiety and exhibit similar chemical reactivity.
Benzene sulfonamide derivatives: These compounds have the sulfonamide group attached to a benzene ring, similar to the target compound.
Uniqueness
3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(18-10-14-6-4-8-17-12(14)2)13-5-3-7-15(9-13)21(16,19)20/h3-9,11,18H,10H2,1-2H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBBUZNXMVKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNC(C)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B6968242.png)

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B6968284.png)

![6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B6968293.png)
![5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B6968294.png)
![tert-butyl N-[3-[[1-[1-(hydroxymethyl)cyclobutyl]-2-methylpropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6968302.png)
![4,4-difluoro-N-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B6968307.png)
![4-Methoxy-2-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenol](/img/structure/B6968308.png)
![2-(4-Fluorophenyl)-2-[4-[(2-methyltriazol-4-yl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6968309.png)
![1-Benzyl-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-3-ol](/img/structure/B6968310.png)
![4-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,5-dihydro-2H-1lambda6,4-benzothiazepine 1,1-dioxide](/img/structure/B6968316.png)
![1-(3,5-Dimethoxyphenyl)-3-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B6968317.png)
